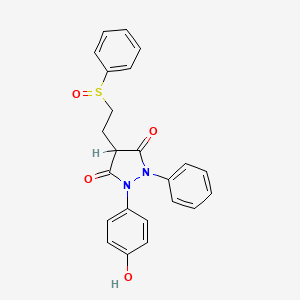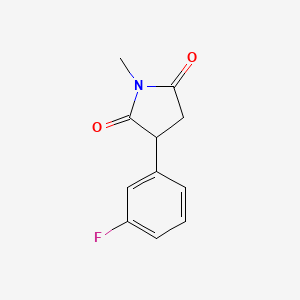
alpha-Monofluoromethylputrescine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Monofluoromethylputrescine is a chemical compound known for its role as an irreversible inhibitor of the enzyme ornithine decarboxylase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Métodos De Preparación
The synthesis of alpha-Monofluoromethylputrescine typically involves the fluorination of putrescine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom into the putrescine molecule. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Alpha-Monofluoromethylputrescine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated amine derivatives.
Reduction: Reduction reactions can convert this compound into simpler amine compounds.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Alpha-Monofluoromethylputrescine has several scientific research applications:
Biochemistry: It is used as a tool to study the role of ornithine decarboxylase in polyamine biosynthesis.
Medicine: The compound has potential therapeutic applications in treating diseases related to abnormal cell growth, such as cancer, by inhibiting polyamine synthesis.
Mecanismo De Acción
The primary mechanism of action of alpha-Monofluoromethylputrescine involves the irreversible inhibition of ornithine decarboxylase. The compound binds to the active site of the enzyme, preventing it from catalyzing the decarboxylation of ornithine to putrescine. This inhibition disrupts the polyamine biosynthesis pathway, leading to reduced cell proliferation and growth .
Comparación Con Compuestos Similares
Alpha-Monofluoromethylputrescine is unique compared to other similar compounds due to its specific inhibition of ornithine decarboxylase. Similar compounds include:
Alpha-difluoromethylornithine: Another inhibitor of ornithine decarboxylase but with different potency and specificity.
Alpha-methylornithine: A competitive inhibitor of the same enzyme but less effective than this compound.
Propiedades
Número CAS |
83306-45-0 |
|---|---|
Fórmula molecular |
C3H9FN2 |
Peso molecular |
92.12 g/mol |
Nombre IUPAC |
3-fluoropropane-1,2-diamine |
InChI |
InChI=1S/C3H9FN2/c4-1-3(6)2-5/h3H,1-2,5-6H2 |
Clave InChI |
FGSNUVHKZPADQO-UHFFFAOYSA-N |
SMILES |
C(C(CF)N)N |
SMILES canónico |
C(C(CF)N)N |
Sinónimos |
alpha-monofluoromethylputrescine R.M.I. 71864 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate](/img/structure/B1219106.png)








